Antibacterial Potency: Isothiazolyl-3-phenyloxazolidin-2-one vs. Linezolid, Vancomycin, and Ciprofloxacin
In a direct head-to-head comparison, 5-((3-oxoisothiazol-2(3H)-yl)methyl)-3-phenyloxazolidin-2-one derivatives (compounds 8a and 8b) demonstrated antibacterial activities that were comparable or superior to the clinical antibiotics linezolid, vancomycin, and ciprofloxacin against several tested microorganisms . The unsubstituted phenyl ring derivative (8a) and the 4-F substituted derivative (8b) were the most active compounds in the series.
| Evidence Dimension | In vitro antibacterial activity (minimum inhibitory concentration, MIC) |
|---|---|
| Target Compound Data | Isothiazolyl oxazolidinones 8a and 8b (MIC values not explicitly stated in abstract; activity described as comparable or superior to comparators) |
| Comparator Or Baseline | Linezolid, vancomycin, and ciprofloxacin |
| Quantified Difference | Activities were comparable or superior to linezolid, vancomycin, and ciprofloxacin against some tested microorganisms; the specific fold difference is not provided in the abstract. |
| Conditions | In vitro antibacterial susceptibility testing against a panel of Gram-positive and/or Gram-negative microorganisms (specific strains not detailed in abstract). |
Why This Matters
This evidence demonstrates that the 3-phenyloxazolidin-2-one core is a privileged scaffold for antibacterial drug discovery, offering potency that matches or exceeds first-line clinical antibiotics.
- [1] Adibpour, N.; Khalaj, A.; Rajabalian, S. Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones. Eur. J. Med. Chem. 2010, 45, 19-24. View Source
